4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2-oxazol-4-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZNAWMOOFEHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyanoethyl ketones with trifluoromethyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
Overview
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound, characterized by the presence of both cyano and trifluoromethyl groups, exhibits significant potential in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antiviral Activity : Studies have shown that this compound exhibits antiviral properties, making it a candidate for further development against viral infections. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Antitumor Agents : Research indicates that derivatives of this compound can inhibit tumor cell proliferation, suggesting a role in cancer therapy. The isoxazole moiety is known to interact with various biological targets involved in cancer progression.
Agrochemicals
The compound's unique structure allows for applications in agricultural chemistry:
- Pesticide Development : Compounds containing isoxazole rings have been explored as potential pesticides due to their ability to disrupt biological processes in pests. The cyano group may enhance the toxicity profile against specific insect species.
- Herbicides : Preliminary studies suggest that modifications of this compound could lead to effective herbicidal agents, targeting weeds while minimizing impact on crops.
Materials Science
The incorporation of this compound into polymer matrices has been explored:
- Fluorinated Polymers : Due to the trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.
- Nanocomposites : Research indicates that combining this isoxazole derivative with nanoparticles can lead to materials with improved mechanical properties and reduced flammability.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound. These derivatives were tested against a panel of viruses, showing promising results against influenza and herpes simplex viruses. The mechanism of action was attributed to interference with viral replication processes.
Case Study 2: Agrochemical Applications
Research conducted by a team at an agricultural university focused on the use of this compound as a potential insecticide. Field trials demonstrated significant efficacy against common pests while exhibiting low toxicity to beneficial insects. This study underscores the compound's potential as an environmentally friendly alternative in pest management.
Case Study 3: Material Development
A collaboration between chemists and material scientists explored the integration of this compound into polymer formulations. The resulting fluorinated polymers exhibited enhanced resistance to solvents and elevated temperatures, making them suitable for industrial applications.
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral and antitumor agents | Enhanced bioactivity |
| Agrochemicals | Pesticides and herbicides | Targeted pest control |
| Materials Science | Fluorinated polymers | Improved stability and resistance |
Mechanism of Action
The mechanism of action of 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole with structurally related isoxazole derivatives:
Key Observations:
- Trifluoromethyl Group Impact: The -CF₃ group significantly enhances bioactivity. For example, compound 2g (with -CF₃) exhibited 8-fold greater anti-cancer potency than its non-fluorinated analog 14 . This suggests that this compound could similarly benefit from the -CF₃ group in therapeutic applications.
- This contrasts with hydroxy or halogenated phenyl groups (e.g., ), which may prioritize hydrogen bonding or lipophilicity .
- Crystallographic Behavior : Halogen substituents (Cl, F) in isostructural compounds () minimally alter molecular conformation but adjust crystal packing, indicating substituent-dependent physical properties relevant to material synthesis .
Physicochemical Properties
- Solubility : Hydroxy-substituted analogs () exhibit improved aqueous solubility due to hydrogen bonding, whereas -CF₃ and -CN groups may enhance lipid solubility, favoring blood-brain barrier penetration .
- Synthetic Accessibility : Cyclocondensation reactions for trifluoromethylisoxazoles () are regioselective, enabling precise functionalization at positions 4 and 5 .
Biological Activity
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by a cyanoethyl group and a trifluoromethyl group attached to the isoxazole ring. These substituents significantly influence its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated its potential in inhibiting various cancer cell lines.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways.
The anticancer effects of this compound are attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The presence of the trifluoromethyl group enhances binding affinity to molecular targets involved in cell proliferation.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxicity of isoxazole derivatives against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.7 to 21.5 µM, demonstrating significant antiproliferative activity .
Compound Cell Line IC50 (µM) This compound MCF7 1.5 Similar Isoxazole Derivative HCT116 3.8 - Mechanistic Insights :
The anti-inflammatory properties are primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The cyanoethyl group is believed to enhance interaction with these enzymes.
Experimental Findings
- In vivo studies demonstrated that certain isoxazole derivatives inhibited edema formation significantly, with percentages ranging from 71% to 76% after treatment . This suggests that compounds like this compound could be effective in treating inflammatory conditions.
Comparative Analysis with Other Isoxazoles
A comparison with other known isoxazole derivatives highlights the unique biological profile of this compound:
Q & A
Q. What synthetic methodologies are effective for introducing the trifluoromethyl group into isoxazole derivatives, and how can they be adapted for 4-(2-cyanoethyl)-5-(trifluoromethyl)isoxazole?
A metal-free approach using CFSONa and tBuONO as an oxidant/N/O source enables regioselective trifluoromethylation of chalcone precursors . For 4-(2-cyanoethyl) substitution, post-functionalization via nucleophilic addition (e.g., cyanoethylation of a pre-formed trifluoromethylisoxazole core) may be required. Reaction optimization should focus on solvent polarity (e.g., DMF/water mixtures) and temperature to balance regioselectivity and yield .
Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?
- LCMS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify the trifluoromethyl and cyanoethyl groups.
- HPLC : Use reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% TFA) to assess purity; retention times (~1.5–2.0 minutes) can indicate hydrophobicity .
- NMR : NMR detects CF environments (~-60 to -65 ppm), while NMR resolves cyanoethyl protons (δ ~2.5–3.5 ppm for CH groups) .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
Screen against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays to determine IC values. Compare activity to non-trifluoromethylated analogs to assess the CF group’s impact (e.g., 8-fold activity enhancement observed in similar isoxazoles) . Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to gauge selectivity .
Advanced Research Questions
Q. How does the 2-cyanoethyl substituent influence the compound’s electronic properties and binding affinity in structure-activity relationship (SAR) studies?
Computational modeling (DFT or molecular docking) can quantify electron-withdrawing effects of the cyanoethyl group on the isoxazole ring. Compare electrostatic potential maps and HOMO-LUMO gaps with analogs lacking the substituent. Docking into target proteins (e.g., tubulin or kinase enzymes) may reveal enhanced hydrogen bonding via the nitrile group . Validate predictions with enzymatic assays (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in regioselectivity during trifluoromethylation of isoxazole precursors?
Conflicting regioselectivity in trifluoromethylation (e.g., C4 vs. C5 substitution) may arise from competing radical vs. ionic pathways. Use kinetic studies (time-resolved NMR) and radical traps (TEMPO) to identify dominant mechanisms. Adjust reaction conditions: polar aprotic solvents (e.g., DMSO) favor ionic pathways, while non-polar solvents (toluene) may stabilize radicals .
Q. How can multi-step synthesis be optimized to improve yield and scalability of this compound?
- Step 1 : Synthesize 5-(trifluoromethyl)isoxazole via cyclocondensation of CF-ynones with hydroxylamine .
- Step 2 : Introduce the cyanoethyl group via Michael addition using acrylonitrile under basic conditions (KCO, DMF, 60°C) .
- Optimization : Use flow chemistry for exothermic steps (e.g., CF introduction) to enhance safety and scalability. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What computational tools are effective for predicting metabolic stability and toxicity of this compound?
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target <5), CYP450 inhibition, and hERG liability.
- Metabolic Sites : Identify likely oxidation sites (e.g., cyanoethyl group) using MetaSite software.
- Toxicity : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Validate with in vitro microsomal stability assays (e.g., human liver microsomes) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-cancer IC50_{50}50 values for structurally similar isoxazoles?
Variability may stem from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Standardize protocols:
- Use identical cell lines (e.g., MCF-7 from ATCC).
- Validate compound purity via HPLC (>95%).
- Include positive controls (e.g., doxorubicin) in each assay batch .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
